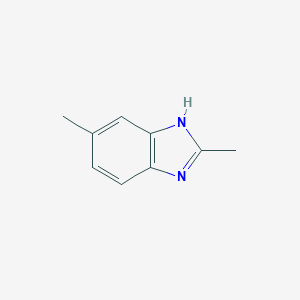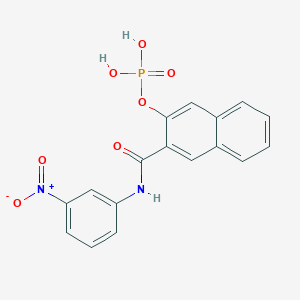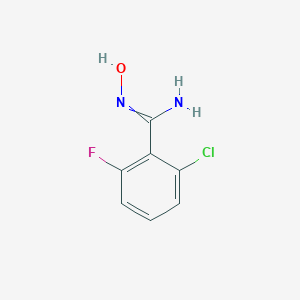
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is known for its unique chemical structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxybenzenecarboximidamide group. This compound has various applications in scientific research and industry due to its distinctive properties.
Métodos De Preparación
The synthesis of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxybenzenecarboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
2-chloro-6-fluoro-N-hydroxybenzamide: This compound has a similar structure but lacks the carboximidamide group, which may result in different chemical and biological properties.
2-chloro-6-fluoro-N-methylbenzenecarboximidamide: The presence of a methyl group instead of a hydroxy group can significantly alter the compound’s reactivity and biological activity.
2-chloro-6-fluoro-N’-hydroxybenzamide: This compound is structurally similar but may have different solubility and stability properties due to the absence of the carboximidamide group.
These comparisons highlight the unique features of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide, making it a valuable compound for various applications.
Propiedades
Número CAS |
1643-74-9 |
|---|---|
Fórmula molecular |
C7H6ClFN2O |
Peso molecular |
188.59 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |
Clave InChI |
IGJUYVFAGFNDBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



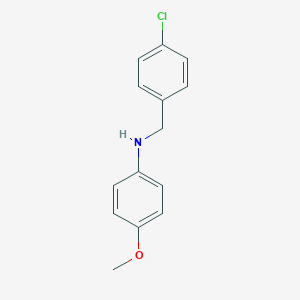
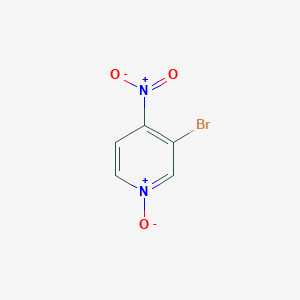

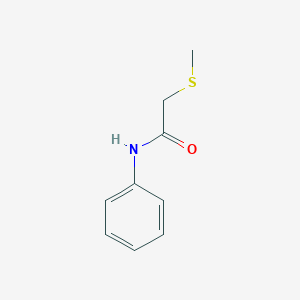
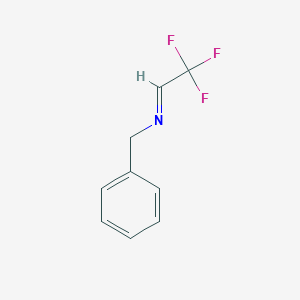
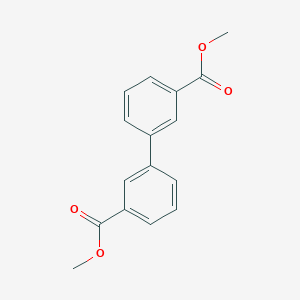
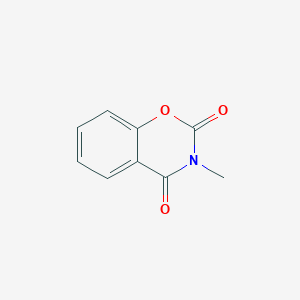
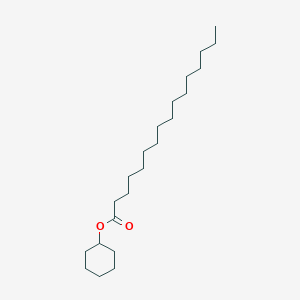
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
